molecular formula C15H11FN4S B5705302 N-(2-fluorophenyl)-N'-6-quinoxalinylthiourea

N-(2-fluorophenyl)-N'-6-quinoxalinylthiourea

Cat. No. B5705302
M. Wt: 298.3 g/mol
InChI Key: WSOQEDPVCQCUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-N'-6-quinoxalinylthiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as Q-VD-OPh, and it is a potent inhibitor of caspases, which are enzymes involved in programmed cell death or apoptosis.

Scientific Research Applications

Q-VD-OPh has been extensively used in scientific research due to its potent inhibitory effects on caspases. Caspases are involved in various cellular processes, including apoptosis, inflammation, and immune response. Q-VD-OPh is a selective inhibitor of caspases and has been used to study the role of caspases in various diseases, including cancer, neurodegeneration, and autoimmune diseases.

Mechanism of Action

Q-VD-OPh binds to the active site of caspases and inhibits their activity. Caspases are involved in the cleavage of various proteins, including cytoskeletal proteins, cell cycle regulators, and DNA repair enzymes. Inhibition of caspases by Q-VD-OPh prevents the cleavage of these proteins and protects cells from apoptosis.
Biochemical and Physiological Effects:
Q-VD-OPh has been shown to have various biochemical and physiological effects. It has been shown to protect cells from apoptosis induced by various stimuli, including chemotherapeutic agents, radiation, and oxidative stress. Q-VD-OPh has also been shown to reduce inflammation and neurodegeneration in animal models of disease.

Advantages and Limitations for Lab Experiments

Q-VD-OPh has several advantages for lab experiments. It is a potent and selective inhibitor of caspases, which allows for the study of the role of caspases in various cellular processes. Q-VD-OPh is also stable and can be easily synthesized in large quantities. However, Q-VD-OPh has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.

Future Directions

Q-VD-OPh has several potential future directions. It can be used to study the role of caspases in various diseases, including cancer, neurodegeneration, and autoimmune diseases. Q-VD-OPh can also be used in drug development to target caspases and prevent apoptosis in diseased cells. Further studies are needed to determine the long-term effects of Q-VD-OPh and its potential for clinical applications.
Conclusion:
In conclusion, Q-VD-OPh is a potent inhibitor of caspases that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively used in scientific research to study the role of caspases in various diseases and cellular processes. Q-VD-OPh has several advantages for lab experiments, including its potency and selectivity, but also has limitations that need to be addressed in future studies. Overall, Q-VD-OPh has significant potential for clinical applications and drug development.

Synthesis Methods

The synthesis of Q-VD-OPh involves the reaction of 2-fluoroaniline with 6-bromoquinoxaline in the presence of a base to form 2-fluoro-N-(6-bromoquinoxalin-2-yl)aniline. This intermediate product is then reacted with thiourea in the presence of a base to form Q-VD-OPh. The final product is purified using chromatography techniques to obtain a pure compound.

properties

IUPAC Name

1-(2-fluorophenyl)-3-quinoxalin-6-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4S/c16-11-3-1-2-4-12(11)20-15(21)19-10-5-6-13-14(9-10)18-8-7-17-13/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOQEDPVCQCUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC2=CC3=NC=CN=C3C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-quinoxalin-6-ylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.